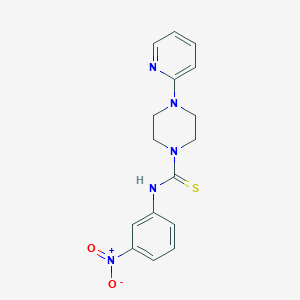
4-(4-chloro-3-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Vue d'ensemble
Description
4-(4-chloro-3-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide, commonly known as CMNB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CMNB involves the inhibition of the Akt/mTOR signaling pathway, which is responsible for cell growth and survival. CMNB induces apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects:
CMNB has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in cancer cells. CMNB has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMNB in lab experiments is its specificity towards cancer cells, which reduces the risk of damaging healthy cells. However, one of the limitations of using CMNB is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on CMNB. One potential direction is to study its use in combination with other anti-cancer drugs to increase its efficacy. Another direction is to explore its potential use in the treatment of other neurodegenerative diseases. Additionally, further research is needed to understand the optimal dosage and administration of CMNB in vivo.
Conclusion:
In conclusion, CMNB is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its anti-cancer and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Applications De Recherche Scientifique
CMNB has been widely used in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. CMNB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c1-11-9-13(5-6-14(11)19)26-8-2-3-17(23)21-18-20-15-7-4-12(22(24)25)10-16(15)27-18/h4-7,9-10H,2-3,8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKSKMYMLPAHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-methylphenoxy)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4734961.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4734977.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4734987.png)

![N-[2-(dimethylamino)ethyl]-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4734997.png)
![N-allyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4735001.png)

![8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4735015.png)

![methyl 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4735043.png)
![4-iodo-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4735048.png)